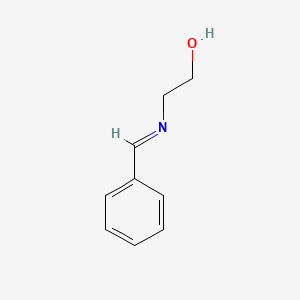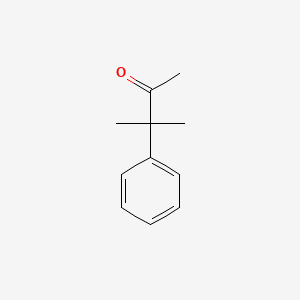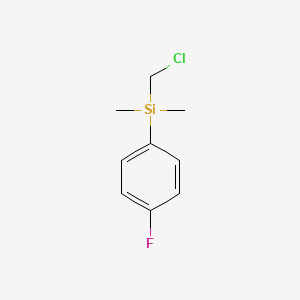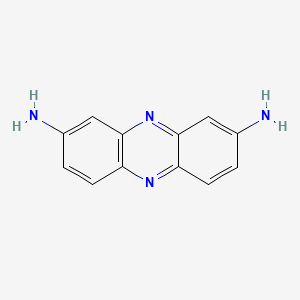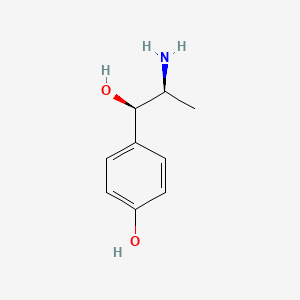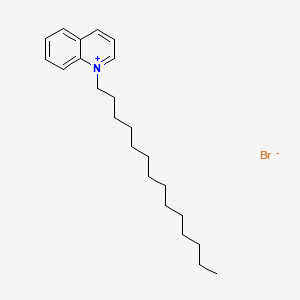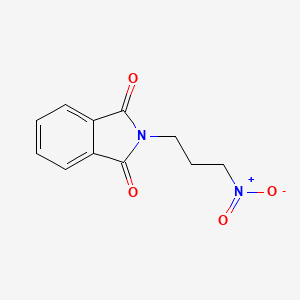
1H-Isoindole-1,3(2H)-dione, 2-(3-nitropropyl)-
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is not provided in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not provided in the sources I found .Applications De Recherche Scientifique
Efficacy and Safety in Psychotic and Mood Disorders
A review on Lurasidone, which has a chemical structure closely related to 1H-Isoindole-1,3(2H)-dione derivatives, highlights its effectiveness and tolerability for short-term treatment of schizophrenia and acute bipolar depression. Lurasidone's unique pharmacodynamic profile contributes to its low risk of inducing weight gain, metabolic, or cardiac abnormalities, although it may have a higher risk of akathisia compared to other modern antipsychotics. This underscores the need for adequate long-term testing in schizophrenia and bipolar disorder, as well as testing for other indications, including against alternative treatments (Pompili et al., 2018).
Synthetic Applications and Biological Activities
The synthesis and application of novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, which are relevant to the chemical class of 1H-Isoindole-1,3(2H)-dione, have been extensively reviewed. These compounds have shown a broad range of biological activities due to their structural variations, highlighting the importance of developing new methods for synthesis and biological evaluation of potential uses. This includes antimicrobial, antitumoral, and antiviral properties, showcasing the urgent need for new prototypes against resistant bacteria and for neglected diseases affecting a large portion of humanity (Ferreira et al., 2013).
Material Science Applications
Polyindoles, including compounds related to 1H-Isoindole-1,3(2H)-dione, have been identified as promising materials due to their unique physical and electrochemical properties. These materials have been studied for applications in electrochromic devices, sensors, catalysis and electro-catalysis, anticorrosion, diodes, supercapacitors, batteries, and biology-related applications. This review provides an overview of the development of polyindoles with regard to synthesis, polymerization mechanisms, copolymers, composites, properties, and applications, reflecting on the existing challenges and future perspectives (Zhou & Xu, 2017).
Mécanisme D'action
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.
Mode of Action
The interaction of isoindoline-1,3-dione derivatives with the human dopamine receptor D2 occurs at its allosteric binding site . The binding of these compounds to the receptor can modulate its activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
It is known that the modulation of the dopamine receptor d2 can influence several downstream effects, including the regulation of mood, reward, and motor control .
Pharmacokinetics
Isoindoline-1,3-dione derivatives have been evaluated in silico for their affinities and some pharmacokinetic parameters
Result of Action
For instance, one derivative exhibited anticonvulsant activity in a maximal electroshock (MES) model .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that these aromatic compounds have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Cellular Effects
Preliminary studies suggest that there is a significant loss of cell viability as the concentration of the compound increases
Molecular Mechanism
It is believed that the compound may interact with various neurological systems such as GABAergic, glutamatergic (NMDA and AMPA receptors), and ion channels (Calcium, sodium, potassium, and chloride channels) in the pathophysiology of epilepsy .
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-Nitropropyl)isoindoline-1,3-dione vary with different dosages . For example, one study found that a compound with a para methoxy substituent exhibited anticonvulsant activity at a dose of 15.1 ± 1.53 (12.23–17.96) mg/kg in a maximal electroshock (MES) model .
Propriétés
IUPAC Name |
2-(3-nitropropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-10-8-4-1-2-5-9(8)11(15)12(10)6-3-7-13(16)17/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXXTBGPVDVHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344163 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-nitropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77611-68-8 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-nitropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Binaphthalene]-2,2'-dicarbonitrile](/img/structure/B3057131.png)

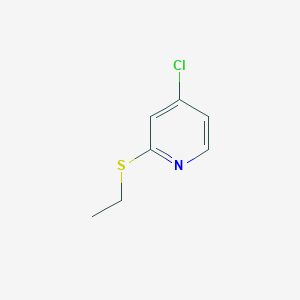
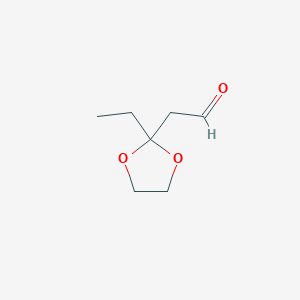

![Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3057139.png)
